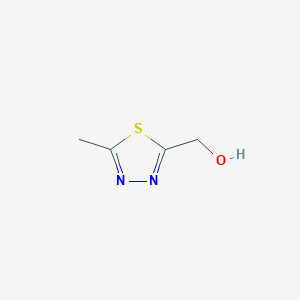

(5-Methyl-1,3,4-thiadiazol-2-yl)methanol

Description

(5-Methyl-1,3,4-thiadiazol-2-yl)methanol: is a heterocyclic compound containing a thiadiazole ring

Properties

IUPAC Name |

(5-methyl-1,3,4-thiadiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCLPLGMVCURFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of (5-Methyl-1,3,4-thiadiazol-2-yl)methanol typically begins with 2-amino-5-methyl-1,3,4-thiadiazole.

Reaction with Formaldehyde: The amino group of 2-amino-5-methyl-1,3,4-thiadiazole reacts with formaldehyde under acidic conditions to form this compound.

Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (5-Methyl-1,3,4-thiadiazol-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of the corresponding thiadiazole derivative with reduced functional groups.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Formation of (5-Methyl-1,3,4-thiadiazol-2-yl)aldehyde or (5-Methyl-1,3,4-thiadiazol-2-yl)carboxylic acid.

Reduction: Formation of reduced thiadiazole derivatives.

Substitution: Formation of substituted thiadiazole derivatives with different functional groups.

Scientific Research Applications

(5-Methyl-1,3,4-thiadiazol-2-yl)methanol and related compounds have a variety of applications in chemistry, biology, and industry . The unique structure of this compound, with its specific substitution pattern and hydroxyl group, influences its reactivity and biological activity, making it valuable for research and industrial uses.

Scientific Research Applications

(5-Methyl-1,2,3-thiadiazol-4-yl)methanol:

- Chemistry (5-Methyl-1,2,3-thiadiazol-4-yl)methanol serves as a building block in the synthesis of complex molecules and as a reagent in organic reactions.

- Biology This compound has demonstrated potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

- Industry It is used in the production of dyes, agrochemicals, and other industrial chemicals.

(5-Methyl-1,3,4-thiadiazole-2-thiol):

- Another derivative with potential antimicrobial and anticancer activities.

- 1, 3, 4-thiadiazoles are a group of molecules that display numerous interesting properties that include specific biological, crystallographic, and spectroscopic behavior . The most important biological and pharmacological effects of 1, 3, 4 .

(5-Methyl-1,3,4-oxadiazol-2-yl compounds):

- These compounds have applications in treating Alzheimer's disease, progressive supranuclear palsy (PSP), and other tauopathies . These diseases involve tau-mediated neurodegeneration .

- They can address the unmet need for effective treatments for Alzheimer's disease, as current agents only offer transient, symptomatic benefits .

- These compounds target the oligomerization of the microtubule-associated protein tau, which is linked to neurofibrillary tangles (NFTs) and neuronal dysfunction in Alzheimer's disease .

Biochemical Analysis

(5-Methyl-1,2,3-thiadiazol-4-yl)methanol:

- Biochemical Properties It interacts with enzymes involved in oxidative stress responses, like superoxide dismutase and catalase, modulating their activity and influencing biochemical pathways.

- Cellular Effects The compound influences cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It can modulate the expression of genes related to the p53 signaling pathway, which is crucial for cell cycle regulation and apoptosis.

- Molecular Mechanism At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways.

- Metabolic Pathways This compound is involved in several metabolic pathways and interacts with enzymes such as cytochrome P450 oxidases, which are crucial for its biotransformation and elimination from the body.

- Transport and Distribution Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and accumulation in specific tissues.

- Subcellular Localization The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production.

Case Studies

- Synergistic Antifungal Interactions: A study showed that 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) and Amphotericin B (AmB) exhibit synergistic antifungal properties . The combination significantly lowers the necessary concentration of AmB, decreasing the drug’s effective toxicity .

- CFTR Rescue in Cystic Fibrosis: 1,2,4-thiadiazole derivatives have been identified as RNF5 inhibitors, potentially rescuing F508del-CFTR activity in cystic fibrosis . In vitro experiments confirmed that inh-2, a 1,2,4-thiadiazole derivative, rescued F508del-CFTR activity in CFBE41o – cells and human primary bronchial epithelia .

Mechanism of Action

The mechanism of action of (5-Methyl-1,3,4-thiadiazol-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

- 2-Amino-5-methyl-1,3,4-thiadiazole

- 5-Methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine

Comparison:

- Unique Properties: (5-Methyl-1,3,4-thiadiazol-2-yl)methanol is unique due to the presence of a hydroxyl group, which allows for additional chemical modifications and interactions.

- Applications: While similar compounds may also have applications in chemistry and biology, this compound’s unique structure provides distinct advantages in specific reactions and applications.

Biological Activity

(5-Methyl-1,3,4-thiadiazol-2-yl)methanol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and case studies.

Overview of the Compound

Chemical Structure:

- Molecular Formula: C₅H₈N₂S

- Molecular Weight: Approximately 130.17 g/mol

- Structural Features: Contains a thiadiazole ring with a methyl group at the 5-position and a hydroxymethyl group at the 2-position.

Target Interactions

The biological activity of this compound is largely attributed to its interactions with various biomolecules, including enzymes and receptors. The compound has been shown to:

- Inhibit specific enzymes involved in metabolic pathways.

- Modulate gene expression related to cellular proliferation and apoptosis .

Biochemical Pathways

Research indicates that derivatives of thiadiazole compounds can influence critical cellular pathways:

- Cell Cycle Regulation: Certain derivatives have demonstrated the ability to induce cell cycle arrest in cancer cells, particularly at the G2/M phase .

- Apoptosis Induction: The compound may activate signaling pathways that lead to apoptosis in malignant cells.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- In Vitro Studies: The compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one study reported an IC₅₀ value of 0.28 µg/mL against MCF-7 cells .

| Cell Line | IC₅₀ Value | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.28 µg/mL | G2/M phase arrest |

| HepG2 | 9.6 µM | Down-regulation of MMP2 and VEGFA |

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent:

- It has demonstrated activity against various bacterial and fungal strains, suggesting its potential for use in developing new antimicrobial therapies .

Case Studies

- Anticancer Evaluation : A recent study synthesized several thiadiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The findings indicated that modifications in the thiadiazole structure could enhance anticancer activity significantly .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of this compound derivatives against common pathogens. Results showed promising activity levels comparable to standard antibiotics.

The biochemical properties of this compound include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.